molecular formula C13H21Cl2N3O B1441319 N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride CAS No. 1269152-50-2

N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride

Cat. No. B1441319
CAS RN: 1269152-50-2
M. Wt: 306.23 g/mol
InChI Key: SGEGHSUCNADNSP-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O and its molecular weight is 306.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Chemistry

N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride is involved in various chemical synthesis processes. For example, it plays a role in the enantioselective intramolecular cyclopropanation of N-allylic and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts, producing products with high enantiomeric excesses (Doyle et al., 1994). Additionally, it is used in the synthesis of various pyridinones and their derivatives (Shatsauskas et al., 2017).

2. Hydrogen Bonding Patterns

In crystallography, the compound's derivatives have been studied for their hydrogen-bonding patterns. For instance, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide, a closely related compound, has been examined for its ability to form chains and sheets through hydrogen bonding (López et al., 2010).

3. Chemical Modifications and Derivatives

Research has explored the chemical modifications and derivatives of similar compounds. For instance, tert-butyl 2-(trifluoroacetylamino) esters have been chemoselectively hydrolyzed under phase transfer catalysis conditions to yield tert-butyl 2-amino carboxylates (Albanese et al., 1997). Another study involved the synthesis of 1-(1,2,4-triazol-3-yl)-1H-tetrazoles, indicating the versatility of tert-butylated compounds in coordination chemistry (Voitekhovich et al., 2020).

4. Pharmaceutical Research

In pharmaceutical research, similar compounds have been synthesized as ligands for specific receptors, like the histamine H4 receptor, highlighting the therapeutic potential of such chemicals (Altenbach et al., 2008).

properties

IUPAC Name

N-(1-tert-butyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O.ClH/c1-13(2,3)17-11-6-4-5-10(9(11)8-15-17)16-12(18)7-14;/h8,10H,4-7H2,1-3H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEGHSUCNADNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(CCC2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride
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N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride
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N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride
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N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride
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N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride
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N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride

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